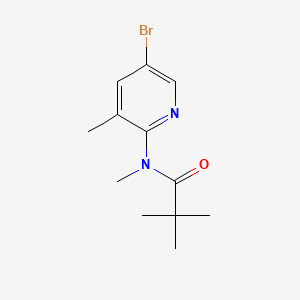

N-(5-bromo-3-methylpyridin-2-yl)-N,2,2-trimethylpropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(5-bromo-3-methylpyridin-2-yl)-N,2,2-trimethylpropanamide" is a chemical entity that can be associated with a class of compounds known for their potential biological activities. While the specific compound is not directly mentioned in the provided papers, similar structures such as pyridine derivatives and benzamides are frequently studied for their chemical and pharmacological properties .

Synthesis Analysis

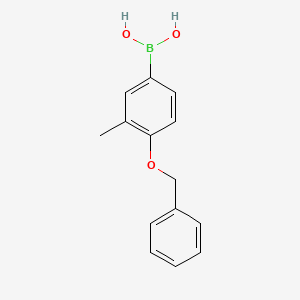

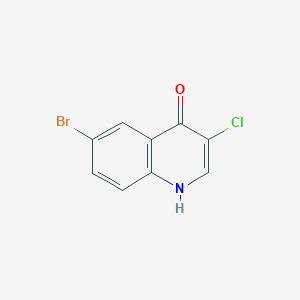

The synthesis of related compounds typically involves catalytic reactions, as seen in the preparation of 2,4-substituted [1,8]naphthyridines from pyridinyl-amino propynones using Pd-catalyzed carbonylative coupling . Similarly, the synthesis of benzamide derivatives is achieved through reactions involving ortho-toluylchloride and amino-picoline . These methods suggest that the synthesis of "N-(5-bromo-3-methylpyridin-2-yl)-N,2,2-trimethylpropanamide" could potentially involve halogenation, amidation, and catalytic steps to introduce the appropriate functional groups onto the pyridine ring.

Molecular Structure Analysis

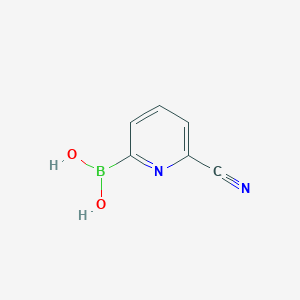

X-ray crystallography is a common technique used to determine the molecular structure of compounds. For instance, the structure of a related 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was elucidated using this method . The molecular structure is often stabilized by intramolecular interactions such as hydrogen bonds, as well as π-interactions, which are also significant in the stabilization of the crystal packing of antipyrine derivatives .

Chemical Reactions Analysis

The chemical reactivity of pyridine derivatives can be inferred from the reactions they undergo. For example, the domino conjugate addition/annulation reaction used to synthesize naphthyridines from pyridinyl-amino propynones indicates the potential for nucleophilic addition reactions at the pyridine ring . The introduction of substituents such as bromine atoms and methylamino groups can also influence the reactivity and binding affinity of these compounds, as seen in the structure-affinity relationships of pyridine-3-carboxamides .

Physical and Chemical Properties Analysis

The physical properties of related compounds, such as melting points and vibrational frequencies, can be determined through techniques like FTIR and NMR spectroscopy. For example, the melting point range and vibrational frequencies for specific functional groups were identified for a methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide . These properties are crucial for understanding the behavior of the compound under different conditions and its potential applications.

Wissenschaftliche Forschungsanwendungen

Synthesis and Medicinal Chemistry

Research has led to the development of novel compounds and methodologies in medicinal chemistry. For instance, compounds with the 5-bromo-3-methylpyridin-2-yl moiety have been synthesized and investigated for their potential antipsychotic properties, highlighting their significance in the development of new therapeutic agents. These compounds demonstrate potent inhibitory effects on certain receptors, indicating their potential in drug discovery and development for neurological conditions (Högberg et al., 1990).

Chemical Synthesis

Efficient synthetic routes for related pyridine and pyrimidine derivatives have been established, showcasing the versatility of these cores in chemical synthesis. These methodologies enable the synthesis of complex molecules with potential applications in various fields, including pharmaceuticals and materials science. For example, the efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a key intermediate in the production of dopamine D2 and D3 receptor antagonists, underscores the importance of these methods in facilitating drug development (Hirokawa et al., 2000).

Radiolabeling and Imaging

In the context of imaging, the synthesis of radiolabeled compounds using the pyridinyl moiety has been explored. These studies aim to develop new positron emission tomography (PET) agents for imaging specific enzymes or receptors in vivo, contributing to advances in diagnostic imaging and the understanding of disease mechanisms. The synthesis and evaluation of N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide as a potential PET agent for imaging the IRAK4 enzyme in neuroinflammation exemplify this application (Wang et al., 2018).

Material Science

The synthesis of 5-brominated and 5,5'-dibrominated bipyridines and bipyrimidines, as described in the literature, reveals the potential of these compounds in the development of metal-complexing molecular rods. These findings have implications for material science, particularly in the design and synthesis of novel materials with specific electronic or optical properties (Schwab et al., 2002).

Eigenschaften

IUPAC Name |

N-(5-bromo-3-methylpyridin-2-yl)-N,2,2-trimethylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2O/c1-8-6-9(13)7-14-10(8)15(5)11(16)12(2,3)4/h6-7H,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKBZSCNCWLNWFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1N(C)C(=O)C(C)(C)C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80592852 |

Source

|

| Record name | N-(5-Bromo-3-methylpyridin-2-yl)-N,2,2-trimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

245765-92-8 |

Source

|

| Record name | N-(5-Bromo-3-methylpyridin-2-yl)-N,2,2-trimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Azaspiro[3.4]octane](/img/structure/B1287972.png)